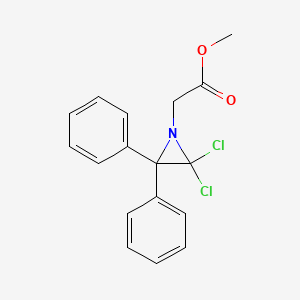
Methyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate is a chemical compound with the molecular formula C17H15Cl2NO2 It is known for its unique structure, which includes an aziridine ring—a three-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate typically involves the reaction of 2,2-dichloro-3,3-diphenylaziridine with methyl chloroacetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include bases such as sodium hydroxide or potassium carbonate, which facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the aziridine ring, leading to different products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can yield amines or alcohols.
Scientific Research Applications
Methyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate involves its interaction with biological molecules. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity is the basis for its potential biological activity, including its ability to inhibit enzymes or disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-3,3-diphenylaziridine: A precursor in the synthesis of Methyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate.
Methyl chloroacetate: Another precursor used in the synthesis.
Aziridine derivatives: Compounds with similar aziridine rings but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
195601-01-5 |
|---|---|
Molecular Formula |
C17H15Cl2NO2 |
Molecular Weight |
336.2 g/mol |
IUPAC Name |
methyl 2-(2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate |
InChI |
InChI=1S/C17H15Cl2NO2/c1-22-15(21)12-20-16(17(20,18)19,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
InChI Key |
YDIIQFAVXOIGSR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(C1(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















